molecular formula C19H24N2O4S2 B10971696 N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenylmethanesulfonamide

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1-phenylmethanesulfonamide

Cat. No.: B10971696
M. Wt: 408.5 g/mol
InChI Key: TVICNTHBWZLYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(2-METHYLPIPERIDINO)SULFONYL]PHENYL}(PHENYL)METHANESULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-METHYLPIPERIDINO)SULFONYL]PHENYL}(PHENYL)METHANESULFONAMIDE typically involves the reaction of 4-(2-methylpiperidin-1-yl)sulfonylphenylamine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-METHYLPIPERIDINO)SULFONYL]PHENYL}(PHENYL)METHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-{4-[(2-METHYLPIPERIDINO)SULFONYL]PHENYL}(PHENYL)METHANESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(2-METHYLPIPERIDINO)SULFONYL]PHENYL}(PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
  • N-(4-[(2-Methyl-1-piperidinyl)sulfonyl]phenyl)acetamide

Uniqueness

N-{4-[(2-METHYLPIPERIDINO)SULFONYL]PHENYL}(PHENYL)METHANESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C19H24N2O4S2

Molecular Weight

408.5 g/mol

IUPAC Name

N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylmethanesulfonamide

InChI

InChI=1S/C19H24N2O4S2/c1-16-7-5-6-14-21(16)27(24,25)19-12-10-18(11-13-19)20-26(22,23)15-17-8-3-2-4-9-17/h2-4,8-13,16,20H,5-7,14-15H2,1H3

InChI Key

TVICNTHBWZLYNK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.